An In-depth Technical Guide to the Kinase Inhibitor XY-52
An In-depth Technical Guide to the Kinase Inhibitor XY-52
This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of the novel kinase inhibitor, XY-52. Detailed experimental protocols and pathway diagrams are included to support further research and development efforts by scientists and drug development professionals.
Chemical Structure and Physicochemical Properties
XY-52 is a potent and selective inhibitor of a key oncogenic kinase. Its structure is characterized by a substituted pyrimidine core, which is crucial for its high-affinity binding to the ATP-binding pocket of its target.
IUPAC Name: 4-(4-methylpiperazin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine
SMILES: CN1CCN(CC1)c2ccc(nc2)Nc3cccc(c3)C(F)(F)F
The key physicochemical properties of XY-52 are summarized in the table below, providing a foundational understanding of its drug-like characteristics.
| Property | Value | Unit |
| Molecular Formula | C₁₆H₁₈F₃N₅ | - |
| Molecular Weight | 353.35 | g/mol |
| AlogP | 3.85 | - |
| H-Bond Acceptors | 5 | - |
| H-Bond Donors | 1 | - |
| pKa (strongest basic) | 7.9 | - |
| Aqueous Solubility (pH 7.4) | 0.05 | mg/mL |
| In Vitro IC₅₀ (Target Kinase) | 15 | nM |
| Cell-Based EC₅₀ (Cancer Line) | 150 | nM |
Biological Activity and Signaling Pathway
XY-52 is a selective inhibitor of the hypothetical Serine/Threonine Kinase 1 (STK1), a protein that is often hyperactivated in various cancer types. The binding of XY-52 to the ATP-binding site of STK1 prevents the phosphorylation of its downstream substrate, Transcription Factor Alpha (TFA), thereby inhibiting the transcription of pro-proliferative genes.
Experimental Protocols
The following sections detail the methodologies for the synthesis and biological evaluation of XY-52.
The synthesis of XY-52 is achieved through a two-step process starting from commercially available 2,4-dichloropyrimidine.
Protocol:
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Step 1: Buchwald-Hartwig Coupling
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To a solution of 2,4-dichloropyrimidine (1.0 eq) and 3-(trifluoromethyl)aniline (1.1 eq) in 1,4-dioxane, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.5 eq).
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Degas the mixture with argon for 15 minutes.
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Heat the reaction mixture to 100 °C and stir for 12 hours under an argon atmosphere.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, cool the mixture, dilute with ethyl acetate, and wash with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield the intermediate, 4-chloro-N-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine.
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Step 2: Nucleophilic Aromatic Substitution
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Dissolve the intermediate from Step 1 (1.0 eq) in N,N-Dimethylformamide (DMF).
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Add 1-methylpiperazine (1.5 eq) and K₂CO₃ (3.0 eq) to the solution.
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Heat the reaction mixture to 80 °C and stir for 6 hours.
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Monitor the reaction by TLC or LC-MS.
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After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
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Purify the crude product by column chromatography (Silica gel, DCM/MeOH gradient) to yield the final product, XY-52.
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This protocol describes a luminescent kinase assay to determine the IC₅₀ value of XY-52 against the STK1 kinase.
Materials:
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Recombinant human STK1 enzyme
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Biotinylated peptide substrate
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ATP
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XY-52 (serially diluted in DMSO)
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Kinase assay buffer (e.g., Kinase-Glo®)
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384-well white plates
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Luminometer
Protocol:
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Compound Preparation: Prepare a 10-point serial dilution of XY-52 in 100% DMSO, starting from a 10 mM stock.
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Reaction Setup:
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Add 2.5 µL of kinase assay buffer to all wells of a 384-well plate.
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Add 25 nL of serially diluted XY-52 or DMSO (as a control) to the appropriate wells.
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Add 2.5 µL of a 2X STK1 enzyme solution to each well.
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Incubate for 10 minutes at room temperature.
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Initiate Reaction: Add 5 µL of a 2X substrate/ATP mixture to each well to start the kinase reaction.
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Incubation: Incubate the plate at room temperature for 1 hour.
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Detection:
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Add 10 µL of the kinase detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.
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Incubate for an additional 10 minutes at room temperature to stabilize the signal.
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Data Acquisition: Read the luminescence on a plate reader. The amount of ATP remaining is inversely correlated with kinase activity.
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Data Analysis:
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Normalize the data using positive (no enzyme) and negative (DMSO vehicle) controls.
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Plot the normalized data against the logarithm of the XY-52 concentration.
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Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
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